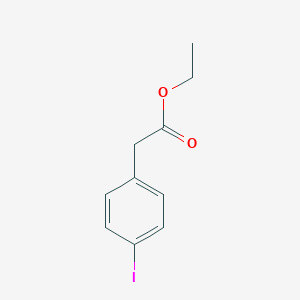

Ethyl 2-(4-iodophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJDSUNRSIVGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566358 | |

| Record name | Ethyl (4-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15250-46-1 | |

| Record name | Ethyl (4-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)acetate

CAS Number: 15250-46-1

This technical guide provides a comprehensive overview of Ethyl 2-(4-iodophenyl)acetate, a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a light brown liquid or solid organic compound.[1][2] Its key physical and chemical properties are summarized below, providing essential data for handling, storage, and reaction planning.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][3][4] |

| Molecular Weight | 290.10 g/mol | [1][3][4] |

| Boiling Point | 162-164 °C (at 15 Torr) | [1] |

| Density | 1.604 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, protect from light, keep sealed in dry conditions | [1] |

| Form | Liquid or Solid | [1] |

| Color | Light brown | [1] |

| InChI Key | YDJDSUNRSIVGMI-UHFFFAOYSA-N | [2][3] |

| SMILES | O=C(OCC)CC1=CC=C(I)C=C1 | [3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

| Consensus Log Po/w | 3.16 | [3] |

Spectroscopic Data

Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are typically available from commercial suppliers to confirm the structure and purity of the compound.[3][5]

Synthesis and Production

The primary method for synthesizing this compound is through the Fischer esterification of 4-iodophenylacetic acid with ethanol. This reaction is typically catalyzed by a strong acid.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol is a generalized representation based on standard Fischer esterification procedures, such as the synthesis of ethyl phenylacetate from its corresponding acid.[6][7]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-iodophenylacetic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the mixture into water. Separate the organic layer.

-

Neutralization: Wash the organic layer with a sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid.[6]

-

Purification: Dry the crude product over an anhydrous salt (e.g., MgSO₄), filter, and purify by vacuum distillation to yield the final product.[6]

Chemical Reactivity and Applications

This compound serves as a crucial building block in organic synthesis, primarily as a pharmaceutical intermediate.[4][8] Its aryl iodide group makes it an excellent substrate for various cross-coupling reactions.

Suzuki Cross-Coupling Reactions

A significant application is its use in palladium-catalyzed Suzuki cross-coupling reactions to form new carbon-carbon bonds.[9] In this reaction, the aryl iodide couples with an aryl boronic acid to produce biaryl compounds. These resulting molecules are of high interest in medicinal chemistry, with some derivatives patented as novel non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Application in Suzuki Coupling

Caption: Use of this compound in a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling (Illustrative)

The following protocol is adapted from a procedure for the closely related compound, ethyl-(4-bromophenyl)-acetate, and illustrates how this compound could be used.[9] The higher reactivity of the iodo-substituent may allow for milder reaction conditions.

-

Reagent Preparation: In a round-bottom flask, combine this compound, an aryl boronic acid (1.5-2.0 equivalents), a base such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using an aqueous system.[9]

-

Catalyst Addition: Add the palladium catalyst (e.g., palladium acetate, Pd(OAc)₂) to the flask.

-

Solvent Addition: Add the solvent system (e.g., water, or a mixture like acetone/water).[9]

-

Reaction: Equip the flask with a condenser, and heat the mixture with stirring for approximately 1 hour at a temperature ranging from 40°C to 100°C, depending on the specific solvent and catalyst system.[9]

-

Product Isolation: Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purification: Purify the resulting crude product via column chromatography to isolate the desired biaryl compound.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and dark place as specified.[2]

References

- 1. 4-IODOPHENYLACETIC ACID ETHYL ESTER | 15250-46-1 [chemicalbook.com]

- 2. Ethyl (4-iodophenyl)acetate | 15250-46-1 [sigmaaldrich.com]

- 3. 15250-46-1 | Ethyl (4-iodophenyl)acetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 15250-46-1,Ethyl 2-(4-iodophenyl)acetate_科盛医药 [coresyn.com]

- 5. 15250-46-1|this compound|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. This compound, CasNo.15250-46-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 9. jeolusa.com [jeolusa.com]

An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-iodophenyl)acetate, a versatile chemical intermediate. It covers its chemical identity, physical and chemical properties, safety information, and key experimental protocols relevant to its synthesis and further application in research and development.

Chemical Identity and Synonyms

This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure features a phenyl ring substituted with an iodine atom at the para position, connected to an ethyl acetate group.

Synonyms and Alternative Names:

-

Ethyl (4-iodophenyl)acetate[1]

-

4-Iodophenylacetic acid ethyl ester

-

Ethyl 4-iodophenylacetate

-

Ethyl p-iodophenylacetate

-

Benzeneacetic acid, 4-iodo-, ethyl ester

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This information is critical for experimental design, safety assessment, and quality control.

| Property | Value | Source(s) |

| CAS Number | 15793-03-0 | [2] |

| Molecular Formula | C₁₀H₁₁IO₂ | |

| Molecular Weight | 290.1 g/mol | |

| Boiling Point | 162-164 °C at 15 Torr | |

| Density | 1.604 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C, protect from light |

Safety Information:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Experimental Protocols

This section details methodologies for the synthesis of this compound and its potential application in common cross-coupling reactions, providing a foundation for laboratory use.

Synthesis via Fischer Esterification

This compound can be synthesized from 4-iodophenylacetic acid and ethanol through Fischer esterification, a classic acid-catalyzed esterification reaction.

Reaction:

4-Iodophenylacetic acid + Ethanol ⇌ this compound + Water

General Protocol:

-

Reactant Mixture: In a round-bottom flask, combine 4-iodophenylacetic acid and a molar excess of absolute ethanol. Ethanol often serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Application in Heck and Sonogashira Coupling Reactions

The presence of an iodo-substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. These reactions are fundamental in the formation of carbon-carbon bonds.

General Workflow for Cross-Coupling Reactions:

Heck Reaction Protocol Outline:

The Heck reaction involves the coupling of the aryl iodide with an alkene.

-

Materials: this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., triethylamine), and an anhydrous solvent (e.g., DMF).

-

Procedure: In an inert atmosphere, combine the reactants, catalyst, and base in the solvent. Heat the mixture with stirring.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent and water, separate the organic layer, wash, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Sonogashira Reaction Protocol Outline:

The Sonogashira reaction couples the aryl iodide with a terminal alkyne.

-

Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and an anhydrous, degassed solvent (e.g., THF).

-

Procedure: Under an inert atmosphere, combine all reagents in the solvent. Stir the reaction at room temperature or with gentle heating.

-

Work-up: Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

-

Purification: Purify the final product using column chromatography.

Biological and Pharmacological Relevance

Currently, there is limited publicly available information specifically detailing the biological activity, signaling pathways, or pharmacological applications of this compound. However, the phenylacetate scaffold is present in various biologically active molecules. The presence of an iodine atom offers a site for further chemical modification, including radiolabeling for imaging studies or the introduction of other functional groups through cross-coupling reactions, making it a compound of interest in drug discovery and development programs. Researchers are encouraged to investigate its potential biological properties based on its structural features.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(4-iodophenyl)acetate

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for Ethyl 2-(4-iodophenyl)acetate, a compound relevant to researchers and professionals in the fields of organic synthesis and drug development. The document outlines the experimental protocols for acquiring NMR data and presents a comprehensive analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, supported by tabular data and structural visualizations.

Experimental Protocols

The acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for the structural elucidation and purity assessment of organic compounds. The data presented herein is based on standard NMR spectroscopic techniques.

General Methodology:

NMR spectra are typically recorded on a spectrometer, such as a Bruker AC-500 FT, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1][2] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), which contains tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

For a typical analysis, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent and transferred to a 5 mm NMR tube. The spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 30-degree pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

The following logical workflow illustrates the general process of sample preparation and NMR data acquisition.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-c, H-c' | 7.62 | Doublet (d) | 8.4 | 2H |

| H-b, H-b' | 7.02 | Doublet (d) | 8.4 | 2H |

| H-e | 4.14 | Quartet (q) | 7.1 | 2H |

| H-a | 3.59 | Singlet (s) | - | 2H |

| H-f | 1.25 | Triplet (t) | 7.1 | 3H |

| Data sourced from CDCl₃ solvent.[3] |

¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data are estimated values based on known substituent effects and data from similar chemical structures.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 171.0 |

| C-d (I-C-Ar) | 137.7 |

| C-c, C-c' (Ar-CH) | 131.5 |

| C-b, C-b' (Ar-CH) | 130.0 |

| C-ipso (Ar-C) | 92.0 |

| O-CH₂ | 61.0 |

| CH₂-Ph | 40.5 |

| CH₃ | 14.1 |

Structural Representation and NMR Assignments

The molecular structure of this compound is depicted below, with proton and carbon atoms labeled to correspond with the assignments in the preceding tables. This visualization aids in the correlation of the spectral data with the specific atomic positions within the molecule.

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

This guide serves as a foundational resource for the NMR spectral characteristics of this compound, providing essential data and protocols for scientific and research applications.

References

A Technical Guide to High-Purity Ethyl 2-(4-iodophenyl)acetate for Research and Development

This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity Ethyl 2-(4-iodophenyl)acetate (CAS No. 15250-46-1) for their work. This document provides an overview of commercial suppliers, methodologies for purity assessment, and a workflow for supplier selection.

Commercial Suppliers and Product Specifications

The procurement of high-purity this compound is critical for the reliability and reproducibility of scientific research and the quality of pharmaceutical intermediates. Several commercial suppliers offer this compound at various purity levels. The following table summarizes the offerings from a selection of suppliers. It is important to note that purity claims should always be verified by requesting a lot-specific Certificate of Analysis (CoA).

| Supplier | Stated Purity | Available Quantities | Storage Conditions | Additional Information |

| Bide Pharmatech | ≥ 95%[1] | Gram scale | Sealed refrigeration[1] | Offers custom synthesis and a broad range of products.[1] |

| BLD Pharm | Data available upon request | Inquire | Cold-chain transportation[2] | Online ordering available; COA inquiry service.[2] |

| Sigma-Aldrich (Ambeed, Inc.) | 95%[3] | Inquire | Keep in dark place, sealed in dry, 2-8°C[3] | Provides access to Certificate of Analysis and Certificate of Origin.[3] |

| Sigma-Aldrich (ChemScene LLC) | 98%[4][5] | Inquire | 4°C, protect from light[4][5] | Detailed safety information available.[4][5] |

| CoreSyn | ≥ 98% | Inquire | Inquire | Specialized in pharmaceutical intermediates. |

Purity Assessment and Experimental Protocols

Ensuring the purity of this compound is paramount. The primary analytical techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. While supplier-specific protocols are proprietary, the following sections detail standard methodologies that can be adapted for the analysis of this compound.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying potential volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector. A split injection is typically used to avoid column overloading.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Detector Temperature: 280°C.

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Quantification: Purity is typically determined by area percent. For more accurate quantification, a calibrated internal standard method can be employed.

High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities

HPLC with UV detection is a cornerstone technique for the potency assay and the detection of non-volatile impurities in active pharmaceutical ingredients and intermediates.

Methodology:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/minute.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the 4-iodophenyl moiety, which is typically around 230-240 nm.

-

Column Temperature: 30°C.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL).

-

Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

-

Acquisition Parameters:

-

Use a 90° pulse angle.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full magnetization recovery.

-

Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Integrate a well-resolved signal from the analyte (e.g., the methylene protons of the ethyl group).

-

Integrate a signal from the internal standard.

-

Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

-

Potential Impurities in this compound

The impurity profile of a chemical is highly dependent on its synthetic route. A common method for the synthesis of this compound is the Fischer esterification of 4-iodophenylacetic acid with ethanol in the presence of an acid catalyst.

Potential impurities from this route include:

-

4-Iodophenylacetic acid: Unreacted starting material.

-

Ethanol: Residual solvent/reactant.

-

Di-ethyl ether: A potential by-product from the reaction of ethanol.

-

Other related substances: Isomeric impurities or by-products from the synthesis of the starting material, 4-iodophenylacetic acid.

Supplier Selection Workflow

The selection of a suitable supplier for high-purity chemicals is a critical step in the research and development process. The following diagram illustrates a logical workflow for this process.

References

- 1. kelid1.ir [kelid1.ir]

- 2. store.astm.org [store.astm.org]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-(4-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. Ethyl 2-(4-phenylphenyl)acetate, a precursor to the nonsteroidal anti-inflammatory drug Felbinac, can be synthesized via this method, highlighting its industrial relevance.[1][2]

This document provides a detailed protocol for the Suzuki coupling reaction of Ethyl 2-(4-iodophenyl)acetate with various arylboronic acids. It includes optimized reaction conditions, quantitative data from representative experiments, and a step-by-step experimental procedure.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4]

Experimental Protocols

The following protocol is a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid. Specific conditions may be optimized for different boronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) (or other suitable ligand)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or a 1,4-Dioxane/water solvent system

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by dissolving Palladium(II) acetate (0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol) in the chosen solvent. Add this solution to the reaction flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent (e.g., Toluene or a 1,4-Dioxane/water mixture) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling reaction under various conditions.

Table 1: Optimization of Reaction Conditions for the Coupling of this compound and Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 12 | 85 |

| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene | 100 | 12 | 88 |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |

Table 2: Substrate Scope - Coupling of this compound with Various Arylboronic Acids

Reaction Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (5:1), 100 °C, 6 h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Ethyl 2-(4-biphenyl)acetate | 95 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)acetate | 93 |

| 3 | 4-Fluorophenylboronic acid | Ethyl 2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)acetate | 90 |

| 4 | 3-Thienylboronic acid | Ethyl 2-(4-(thiophen-3-yl)phenyl)acetate | 87 |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. ERIC - EJ1002585 - Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential, Journal of Chemical Education, 2012-Aug [eric.ed.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Ethyl 2-(4-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Ethyl 2-(4-iodophenyl)acetate with various boronic acids. The Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds, essential in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. Ethyl 2-(4-phenylphenyl)acetate and its derivatives, synthesized via this method, are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac.[1][2]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4][5][6][7][8] Aryl iodides, such as this compound, are highly reactive substrates for this transformation due to the facile oxidative addition of the carbon-iodine bond to the palladium(0) catalyst.[9] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[6][10][11]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (this compound), forming a Pd(II) complex.[3][5][7]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium complex, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[3][4][5][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

References

- 1. jeolusa.com [jeolusa.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with Ethyl 2-(4-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction between terminal alkynes and Ethyl 2-(4-iodophenyl)acetate. This reaction is a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development, enabling the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide.[1]

Introduction and Applications

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is highly valued in organic synthesis for its mild reaction conditions, tolerance of a wide range of functional groups, and its efficiency in creating complex molecular architectures.[3]

In the context of drug discovery, the Sonogashira coupling is instrumental in synthesizing novel molecular scaffolds. The resulting arylalkyne products from the coupling of terminal alkynes with this compound are valuable intermediates. The ester functionality of this compound can be further modified, and the alkyne moiety provides a versatile handle for subsequent chemical transformations, such as click chemistry, cyclization reactions, or further cross-coupling reactions. This versatility allows for the rapid generation of diverse compound libraries for biological screening.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Experimental Workflow

The general workflow for a Sonogashira coupling reaction is depicted below. It involves the careful assembly of reactants under an inert atmosphere, followed by the reaction, work-up, and purification of the desired product.[1]

References

Application Notes and Protocols for the Heck Reaction of Ethyl 2-(4-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck reaction of Ethyl 2-(4-iodophenyl)acetate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is widely employed in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[3] These notes offer a comprehensive guide to the reaction conditions, including catalyst selection, base, solvent, and temperature, to facilitate the successful synthesis of various substituted alkenes from this compound.

Key Reaction Parameters

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For this compound, an aryl iodide, the following components are crucial:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction of aryl iodides. Other palladium sources such as palladium chloride (PdCl₂) and pre-formed palladium complexes can also be utilized. The catalyst loading is typically in the range of 1-5 mol%.

-

Alkene Coupling Partner: A variety of alkenes can be coupled with this compound. Electron-deficient alkenes, such as acrylates (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate) and styrenes, are particularly effective coupling partners.[2][4] The alkene is generally used in a slight excess (1.2-1.5 equivalents) relative to the aryl iodide.

-

Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[2] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[5] The choice of base can influence the reaction rate and yield.

-

Solvent: Polar aprotic solvents are typically employed to facilitate the dissolution of the reactants and the palladium catalyst.[6] N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), acetonitrile (MeCN), and toluene are frequently used solvents.[7]

-

Temperature: The Heck reaction is typically conducted at elevated temperatures, generally ranging from 80 to 120 °C, to ensure a reasonable reaction rate.

-

Ligands: While some Heck reactions can proceed without an additional ligand (ligandless), the use of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, can stabilize the palladium catalyst and improve reaction efficiency, particularly for less reactive aryl halides.

Tabulated Reaction Conditions and Yields

The following tables summarize various reported conditions for the Heck reaction of aryl iodides, which can be adapted for this compound, with different alkene coupling partners.

Table 1: Heck Reaction of Aryl Iodides with Acrylates

| Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl Acrylate | Pd(OAc)₂ (1) | Et₃N (2) | NMP | 100 | - | High |

| Ethyl Acrylate | Pd(OAc)₂ (1) | Et₃N (2) | DMF/H₂O | 65 | - | High |

| n-Butyl Acrylate | PdCl₂ (0.2) | Et₃N (2) | DMF | 120 | 1.5 | 99 |

Table 2: Heck Reaction of Aryl Iodides with Styrenes

| Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (1) | Et₃N (1.1) | Triethylamine | 100 | 12 | 57 |

| Styrene | Pd-complex 6 (2) | K₂CO₃ (2) | DMF | 60 | 12 | High |

Experimental Protocols

The following are detailed protocols for performing the Heck reaction with this compound.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes a general procedure for the ligandless Heck reaction.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.01-0.05 equiv.), and anhydrous DMF.

-

Add triethylamine (2.0-3.0 equiv.) followed by n-butyl acrylate (1.2-1.5 equiv.) via syringe.

-

Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol utilizes a phosphine ligand to enhance catalyst stability and efficiency.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (Et₃N)

-

Schlenk flask

-

Magnetic stirrer with heating

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.06 equiv.).

-

Add triethylamine as the solvent and base.

-

Add styrene (1.2 equiv.) to the mixture.

-

Heat the reaction mixture to 100 °C and stir overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Add 1 M HCl aqueous solution to the reaction mixture at a temperature below 15 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizing the Heck Reaction Workflow

The following diagram illustrates the general workflow for a typical Heck reaction experiment.

Caption: General workflow for the Heck reaction.

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.

Caption: The catalytic cycle of the Heck reaction.

References

- 1. youtube.com [youtube.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sctunisie.org [sctunisie.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Amines with Ethyl 2-(4-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of various primary and secondary amines with Ethyl 2-(4-iodophenyl)acetate. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2]

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis due to its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods for the synthesis of arylamines.[1] The reaction typically involves the coupling of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound is as follows:

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Commonly employed precatalysts include Pd₂(dba)₃, Pd(OAc)₂, and various preformed palladium-ligand complexes. Pd(0) sources are often preferred as they do not require an in-situ reduction step.[3]

-

Ligand: The choice of phosphine ligand is critical for achieving high catalytic activity and selectivity. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) and bidentate phosphine ligands (e.g., BINAP, DPPF) are commonly used.[1] The ligand choice often depends on the nature of the amine and the aryl halide.

-

Base: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃).[4] For substrates containing base-sensitive functional groups like esters, milder bases such as Cs₂CO₃ or K₃PO₄ may be necessary to avoid side reactions.[4][5]

-

Solvent: Anhydrous and deoxygenated solvents are crucial for maintaining catalytic activity. Toluene, dioxane, and THF are the most commonly used solvents.

-

Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-120 °C), depending on the reactivity of the substrates and the catalyst system employed.

Experimental Protocols

The following protocols provide a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amines to achieve optimal yields.

Protocol 1: General Procedure for Primary and Secondary Amines

Materials:

-

This compound

-

Amine (e.g., morpholine, n-butylamine, aniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos or RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol of Pd), and the phosphine ligand (0.02-0.04 mmol).

-

Seal the tube with a septum, and evacuate and backfill with the inert gas three times.

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Add anhydrous, degassed toluene (3-5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 2: Procedure with a Milder Base for Base-Sensitive Substrates

This protocol is recommended when using amines that may be sensitive to strong bases or to minimize potential hydrolysis of the ester functionality.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane or toluene

Procedure:

-

Follow the setup procedure as described in Protocol 1, substituting sodium tert-butoxide with cesium carbonate (2.0 mmol, 2.0 equiv.).

-

Use anhydrous dioxane or toluene as the solvent.

-

Heat the reaction mixture to 100-110 °C and monitor its progress.

-

Follow the workup and purification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various aryl iodides with different classes of amines. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a strong basis for reaction optimization.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.1) | Toluene | 100 | 24 | 95 |

| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 |

| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 12 | 85 |

| 4 | Diethylamine | Pd₂(dba)₃ (1.5) | DPPF (3) | LHMDS (1.5) | Dioxane | 100 | 20 | 78 |

| 5 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.1) | Toluene | 100 | 24 | 91 |

| 6 | Pyrrolidine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl iodide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine product and regenerates the Pd(0) catalyst.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Ethyl 2-(4-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds and other valuable organic scaffolds utilizing Ethyl 2-(4-iodophenyl)acetate as a key building block. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a versatile starting material for the synthesis of a wide array of biaryl and substituted aromatic compounds. The presence of the reactive carbon-iodine bond allows for facile palladium-catalyzed cross-coupling reactions, making it an ideal substrate for introducing molecular diversity. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further expanding its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This guide details four major classes of palladium-catalyzed cross-coupling reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows and catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this transformation, enabling the synthesis of a diverse range of biaryl compounds. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[2]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of Ethyl 2-(4-bromophenyl)acetate (a close analog) with various arylboronic acids. These conditions are readily adaptable for this compound, which is expected to show equal or greater reactivity.[3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆:H₂O | 100-105 | 1 | High |

| 2 | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone:H₂O | 40-45 | 1 | High |

| 3 | Phenylboronic acid | Pd(OAc)₂ (15) | K₂CO₃ | H₂O | 90-95 | 1 | High |

Data adapted from studies on the analogous ethyl-(4-bromophenyl)-acetate.[3]

Experimental Protocol

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Ethanol (1 mL)

-

Deionized water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent mixture of toluene, ethanol, and deionized water via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.[2]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[4] This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives from this compound.

General Reaction Scheme

Caption: General scheme for the Heck reaction of this compound.

Quantitative Data

The following table presents representative yields for the Heck reaction of various aryl iodides with different alkenes. These conditions can serve as a starting point for the reaction with this compound.

| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 130-140 | 56-94 |

| 2 | 2-Iodobenzoate | Styrene | Pd(OAc)₂ | Et₃N | CH₃CN | 85 | 80-93 |

| 3 | Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ | KOAc | DMF | 100 | 79 |

Data adapted from various sources.[5][6]

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene, ethyl acrylate) (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

-

Triethylamine (Et₃N, 2-3 equiv)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the alkene, and the palladium catalyst.

-

Add anhydrous DMF (to a concentration of 0.1-0.5 M with respect to the aryl iodide).

-

Add triethylamine.

-

Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC/LC-MS (typically a few hours to 24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[7] This reaction is a valuable tool for the synthesis of conjugated systems and is widely used in materials science and medicinal chemistry.

General Reaction Scheme

Caption: General scheme for the Sonogashira coupling of this compound.

Quantitative Data

The following table provides representative yields for the Sonogashira coupling of various aryl iodides with terminal alkynes.

| Entry | Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | 89 |

| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | n-PrNH₂ | PhH | 76 |

| 3 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | 98 |

Data adapted from various sources.[7][8][9]

Experimental Protocol

Materials:

-

This compound (0.81 mmol, 1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv)

-

Copper(I) iodide (CuI, 0.025 equiv)

-

Diisopropylamine (7.0 equiv)

-

Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

-

To a solution of this compound in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

-

Stir the reaction for 3 hours at room temperature.

-

Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with Et₂O.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[7] This reaction is of great importance in the pharmaceutical industry for the synthesis of a wide range of biologically active molecules.

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data

The following table presents representative yields for the Buchwald-Hartwig amination of various aryl iodides with different amines.

| Entry | Aryl Iodide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | 97 |

| 2 | 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ | K₃PO₄ | - | 81 |

| 3 | 3-Iodopyridine | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | 86 |

Data adapted from a study on nickel-catalyzed amination, which can be analogous to palladium-catalyzed systems.[4]

Experimental Protocol

Materials:

-

This compound (1 equiv)

-

Amine (1.5 equiv)

-

Cesium carbonate (Cs₂CO₃, 2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

BINAP (0.08 equiv)

-

Toluene

Procedure:

-

Mix this compound, the amine, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene.

-

Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.

-

Filter the resulting mixture through celite and concentrate the filtrate.

-

Purify the resultant residue by silica gel column chromatography to give the desired N-aryl acetate derivative.

Experimental Workflows and Catalytic Cycles

The following diagrams illustrate the general experimental workflow for a typical cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Simplified catalytic cycle for the Heck reaction.

References

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jeolusa.com [jeolusa.com]

- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Ethyl 2-(4-iodophenyl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-iodophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its structure, featuring an aryl iodide and an ethyl acetate moiety, makes it an ideal building block for the synthesis of a wide range of biologically active molecules. The presence of the iodine atom allows for facile carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity is crucial for the construction of biaryl scaffolds, a common motif in many therapeutic agents.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs). It also includes a detailed experimental protocol for a key synthetic transformation.

Key Application: Synthesis of Felbinac Analogues

A primary application of this compound is in the synthesis of analogues of Felbinac, a non-steroidal anti-inflammatory drug. Felbinac is the active metabolite of the prodrug Fenbufen and exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The chemical structure of Felbinac is 4-biphenylacetic acid.

The bromo-analogue of the title compound, ethyl 2-(4-bromophenyl)acetate, is utilized in the synthesis of ethyl (4-phenylphenyl)acetate, a direct precursor to Felbinac.[1][2] Given that the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, this compound serves as an excellent, and potentially more efficient, starting material for the synthesis of Felbinac and its derivatives.

The general synthetic approach involves a Suzuki-Miyaura coupling reaction between this compound and an appropriate arylboronic acid. This reaction creates the core biphenyl structure. Subsequent hydrolysis of the ethyl ester furnishes the final carboxylic acid, which is the active pharmacophore.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 4'-alkoxy-[1,1'-biphenyl]-4-acetate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biphenyl derivative. This method is adapted from established procedures for similar aryl iodides.[3]

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent Addition: Evacuate the flask and backfill it with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to yield the desired ethyl 4'-alkoxy-[1,1'-biphenyl]-4-acetate.

Data Presentation

The following table summarizes the expected products from the Suzuki-Miyaura coupling of this compound with various arylboronic acids, which are key intermediates in the synthesis of potential anti-inflammatory agents.

| Starting Material 1 | Starting Material 2 | Product | Potential Therapeutic Area |

| This compound | Phenylboronic acid | Ethyl [1,1'-biphenyl]-4-acetate | Anti-inflammatory[1][2] |

| This compound | 4-Methoxyphenylboronic acid | Ethyl 4'-methoxy-[1,1'-biphenyl]-4-acetate | Anti-inflammatory, Antifungal[4][5] |

| This compound | 4-Fluorophenylboronic acid | Ethyl 4'-fluoro-[1,1'-biphenyl]-4-acetate | Anti-inflammatory, Antimicrobial[4] |

Visualizations

Diagram 1: Synthetic Workflow for Felbinac Analogues

Caption: Synthetic workflow for Felbinac analogues.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

References

Application Notes and Protocols: Ethyl 2-(4-iodophenyl)acetate as a Versatile Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(4-iodophenyl)acetate as a key starting material in the synthesis of various pharmaceutical intermediates. Its activated iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. This document outlines detailed protocols for Suzuki, Sonogashira, and Heck reactions, and subsequent transformations to generate valuable scaffolds for drug discovery.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to the presence of an aryl iodide moiety, which readily participates in various cross-coupling reactions. The phenylacetate group is a common structural motif in many active pharmaceutical ingredients (APIs), particularly in the non-steroidal anti-inflammatory drug (NSAID) class. Furthermore, the ability to functionalize the aryl ring through carbon-carbon bond formation opens up synthetic routes to a diverse range of complex molecules, including antagonists for targets such as the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in pain and cold sensation pathways.

The general workflow for utilizing this compound involves an initial cross-coupling reaction, followed by hydrolysis of the ester and subsequent amide bond formation to yield final target molecules.

Caption: General synthetic workflow using this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl-iodide bond in this compound is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an ideal substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many pharmaceuticals. This reaction couples this compound with an aryl or heteroaryl boronic acid.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

p-tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene, ethanol, and water in a 4:1:1 ratio via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 89 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 85 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is instrumental in creating rigid scaffolds found in various bioactive molecules.

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF, followed by triethylamine (2.5 eq.) and phenylacetylene (1.2 eq.) via syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture through a pad of celite to remove the triethylammonium iodide salt, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | RT | 8 | 95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 50°C | 6 | 91 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | 4 | Cs₂CO₃ | Acetonitrile | 60°C | 10 | 88 |

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a route to precursors for various pharmaceutical agents.

Caption: Experimental workflow for the Heck reaction.

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add triethylamine (2.0 eq.), ethyl acrylate (1.5 eq.), and palladium(II) acetate (3 mol%).

-

Seal the tube and heat the mixture at 100 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data (Representative):

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acrylate | Pd(OAc)₂ (3) | TEA | DMF | 100 | 24 | 85 |

| 2 | Styrene | Pd(PPh₃)₄ (3) | NaOAc | DMAc | 120 | 20 | 82 |

| 3 | n-Butyl acrylate | Herrmann's catalyst (1) | K₂CO₃ | NMP | 110 | 18 | 88 |

Application in the Synthesis of a TRPM8 Antagonist Scaffold

The products from the initial cross-coupling reactions can be further elaborated to synthesize scaffolds for TRPM8 antagonists. A common feature of many TRPM8 antagonists is a substituted benzamide moiety.

Caption: Synthetic pathway to a generic TRPM8 antagonist scaffold.

Step 1: Hydrolysis of the Ethyl Ester

Protocol:

-

Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

Protocol:

-

Dissolve the carboxylic acid (1.0 eq.) in DMF.

-

Add HATU (1.2 eq.) and DIPEA (3.0 eq.) and stir for 10 minutes.

-

Add the desired amine (1.1 eq.) and continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final amide product.